N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H15N3O3S and a molecular weight of 305.358 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a triazine ring, and a sulfamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with formaldehyde and ammonium acetate to form the triazine ring. Finally, the acetamide group is introduced through acetylation .
Chemical Reactions Analysis
N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazine ring or the sulfamoyl group.
Scientific Research Applications
N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .
Comparison with Similar Compounds
N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(pyridin-4-ylmethyl)sulfamoyl)phenyl)acetamide: This compound has a similar structure but with the pyridine ring in a different position, which may affect its chemical reactivity and biological activity.
N-(4-(pyridin-2-ylsulfamoyl)phenyl)acetamide: This compound lacks the triazine ring, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C17H20N6O3S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-[[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N6O3S/c1-13(24)21-14-5-7-16(8-6-14)27(25,26)22-17-19-11-23(12-20-17)10-15-4-2-3-9-18-15/h2-9H,10-12H2,1H3,(H,21,24)(H2,19,20,22) |
InChI Key |
AQEZWMPLWNAHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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